molecular formula C26H26N2O4 B11296103 N-[1H-indol-3-yl(phenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide

N-[1H-indol-3-yl(phenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide

Cat. No.: B11296103
M. Wt: 430.5 g/mol
InChI Key: YZTMJBUZQSBLSW-UHFFFAOYSA-N
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Description

N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZAMIDE is a complex organic compound that features an indole moiety, a phenyl group, and a trimethoxybenzamide structure. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZAMIDE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts such as methanesulfonic acid can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZAMIDE can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxybenzamide structure is particularly significant for its potential therapeutic applications .

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

N-[1H-indol-3-yl(phenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide

InChI

InChI=1S/C26H26N2O4/c1-28(26(29)18-14-22(30-2)25(32-4)23(15-18)31-3)24(17-10-6-5-7-11-17)20-16-27-21-13-9-8-12-19(20)21/h5-16,24,27H,1-4H3

InChI Key

YZTMJBUZQSBLSW-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32)C(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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